4-tert-butylpyridine-2-sulfonyl chloride exact mass and molecular weight
4-tert-butylpyridine-2-sulfonyl chloride exact mass and molecular weight
An In-depth Technical Guide to 4-tert-butylpyridine-2-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of 4-tert-butylpyridine-2-sulfonyl chloride, a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis. While not as commonly documented as its carbocyclic analogs, its structure combines the versatile reactivity of a sulfonyl chloride with the unique electronic and steric properties of a substituted pyridine ring. This document details its fundamental physicochemical properties, including its exact mass and molecular weight, and outlines the primary analytical techniques required for its unambiguous characterization. Furthermore, we present insights into its synthesis, reactivity, and potential applications as a scaffold in drug discovery, supported by a representative experimental protocol for its use in sulfonamide formation.
Core Physicochemical and Structural Properties
4-tert-butylpyridine-2-sulfonyl chloride is a specialized building block designed for use in organic synthesis. The molecule's architecture features a pyridine ring substituted at the 4-position with a sterically demanding tert-butyl group and at the 2-position with a highly reactive sulfonyl chloride functional group. The tert-butyl group influences the molecule's solubility and steric profile, while the sulfonyl chloride serves as a powerful electrophilic handle for coupling reactions.
The distinction between molecular weight and exact mass is critical for analytical precision. Molecular weight is the weighted average of the masses of all naturally occurring isotopes of the atoms in the molecule. In contrast, exact mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope for each element. This latter value is paramount in high-resolution mass spectrometry for determining elemental composition.
Table 1: Physicochemical Data for 4-tert-butylpyridine-2-sulfonyl chloride
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO₂S | Calculated |
| Molecular Weight | 233.71 g/mol | Calculated |
| Exact Mass | 232.02773 Da | Calculated |
| Canonical SMILES | CC(C)(C)c1cc(c(n1)S(=O)(=O)Cl) | Calculated |
| InChI Key | (Predicted) | Calculated |
Analytical Characterization: A Multi-Technique Approach
Unambiguous structural confirmation of 4-tert-butylpyridine-2-sulfonyl chloride requires a combination of spectroscopic methods. Due to the reactivity of the sulfonyl chloride moiety, particularly its sensitivity to moisture, all sample preparations must be conducted under anhydrous conditions using aprotic solvents.[1]
Mass Spectrometry (MS)
Mass spectrometry is a definitive tool for confirming the mass and elemental composition of the title compound.[1]
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Molecular Ion (M⁺): In high-resolution mass spectrometry (HRMS), the experimentally determined exact mass of the molecular ion should align with the calculated value of 232.02773 Da (for the ³⁵Cl isotope).
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Isotopic Pattern: A hallmark of chlorine-containing compounds is the characteristic isotopic signature. The presence of the ³⁷Cl isotope will result in an A+2 peak (at m/z 234) with an intensity approximately one-third that of the molecular ion peak, providing clear evidence of a single chlorine atom.[2]
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Fragmentation Pattern: The electron impact (EI) or chemical ionization (CI) mass spectra are expected to show characteristic fragmentation pathways for sulfonyl chlorides.[3] Common fragmentation includes the loss of a chlorine radical (M-Cl), followed by the elimination of sulfur dioxide (M-Cl-SO₂), leading to the formation of the corresponding 4-tert-butylpyridyl cation.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular framework and the chemical environment of each atom.[1]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the tert-butyl group. The pyridine protons will appear as multiplets in the downfield region (typically δ 7.5-8.5 ppm), influenced by the electron-withdrawing effects of the sulfonyl chloride and the nitrogen heteroatom. The tert-butyl group will present as a sharp singlet at approximately δ 1.3-1.5 ppm, integrating to nine protons.
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¹³C NMR: The carbon spectrum will corroborate the structure, showing distinct signals for the two quaternary carbons (one on the pyridine ring and one in the tert-butyl group), the aromatic CH carbons, and the methyl carbons of the tert-butyl group.
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Experimental Considerations: Aprotic deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are essential to prevent hydrolysis of the sulfonyl chloride.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for the rapid confirmation of the sulfonyl chloride functional group.[1][2]
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Characteristic Absorptions: The spectrum will be dominated by two very strong absorption bands characteristic of the sulfonyl group:
Synthesis and Chemical Reactivity
The primary utility of sulfonyl chlorides lies in their reactivity as potent electrophiles. They readily react with a wide range of nucleophiles, most notably primary and secondary amines, to form highly stable sulfonamide linkages.[4] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a privileged scaffold found in a vast number of therapeutic agents, including antibacterial, anti-inflammatory, and antiviral drugs.[4][5] The introduction of a sulfonyl group can modulate a molecule's solubility, polarity, metabolic stability, and ability to form hydrogen bonds, making it a critical tool for drug design.[6]
Application in Drug Discovery and Development
The structure of 4-tert-butylpyridine-2-sulfonyl chloride makes it a valuable reagent for generating novel chemical entities for drug discovery programs. By reacting it with diverse libraries of amines, researchers can rapidly synthesize a wide array of sulfonamides. The 4-tert-butylpyridine core can serve several functions:
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Steric Anchor: The bulky tert-butyl group can be used to probe steric pockets within a biological target's binding site.
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Modulation of Physicochemical Properties: The pyridine nitrogen can act as a hydrogen bond acceptor and influences the overall pKa and solubility of the final compound.
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Vectorial Orientation: It provides a rigid scaffold that orients the sulfonamide group and other potential pharmacophoric features in a defined three-dimensional space.
The sulfonamides derived from this reagent could be explored as inhibitors for various enzyme classes or as ligands for receptors where this specific substitution pattern is advantageous.
Experimental Protocol: Synthesis of a Model Sulfonamide
This protocol describes a general procedure for the reaction of 4-tert-butylpyridine-2-sulfonyl chloride with a primary amine (e.g., benzylamine) to illustrate its core reactivity.
Objective: To synthesize N-benzyl-4-(tert-butyl)pyridine-2-sulfonamide.
Materials:
-
4-tert-butylpyridine-2-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq, as a non-nucleophilic base)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-tert-butylpyridine-2-sulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.05 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting sulfonyl chloride.
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine. The acid wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-4-(tert-butyl)pyridine-2-sulfonamide.
-
Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy as described in Section 2.
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow from the starting sulfonyl chloride to the final, characterized sulfonamide product.
Caption: Workflow for the synthesis and characterization of a sulfonamide.
Conclusion
4-tert-butylpyridine-2-sulfonyl chloride represents a highly valuable, albeit specialized, chemical tool for synthetic and medicinal chemists. Its combination of a sterically defined pyridine core and a reactive electrophilic center allows for the systematic construction of novel sulfonamides. A thorough understanding of its physicochemical properties and the application of a multi-technique analytical approach are essential for its proper use and the unambiguous characterization of its derivatives. The methodologies and insights presented in this guide are intended to empower researchers to effectively leverage this compound in the pursuit of new chemical entities with potential therapeutic applications.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
- Mass Spectrometry of Sulfonic Acids and Their Derivatives. (n.d.). ResearchGate.
- IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
- Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. (2005, April 15). PubMed.
- The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry. (n.d.). Benchchem.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). PMC.
- Application of Sulfonyl in Drug Design. (n.d.). ResearchGate.
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